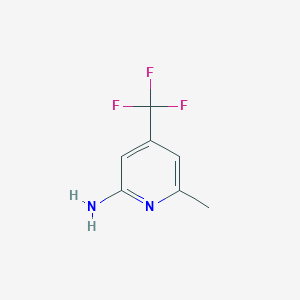

6-Methyl-4-(trifluoromethyl)pyridin-2-amine

概要

説明

6-Methyl-4-(trifluoromethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) and a methyl group (-CH₃) attached to the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Methyl-4-(trifluoromethyl)pyridin-2-amine involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethylamine hydrochloride in the presence of sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO) as a solvent. The reaction is typically carried out at elevated temperatures (around 130°C) for about 24 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated through extraction and purification processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high purity and yield in industrial production .

化学反応の分析

Types of Reactions

6-Methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group (-NH₂) can be replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form amine derivatives with different oxidation states

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar aprotic solvents such as DMSO or acetonitrile.

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation reactions can produce N-oxides or other oxidized forms of the compound .

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 6-Methyl-4-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-chloro-6-methyl-4-trifluoromethyl-pyridine with ammonia under controlled conditions. The process can be optimized for high yield and purity, making it suitable for industrial applications .

Applications in Agrochemicals

One of the primary applications of this compound is in the agrochemical industry. Trifluoromethylpyridines have been utilized as key components in the development of herbicides and pesticides. For instance, fluazifop-butyl was one of the first derivatives introduced to the market, leading to the creation of over 20 new agrochemicals containing the trifluoromethylpyridine moiety .

Table 1: Agrochemical Products Containing Trifluoromethylpyridine Derivatives

| Product Name | Active Ingredient | Application Area |

|---|---|---|

| Fluazifop-butyl | Trifluoromethylpyridine derivative | Herbicide |

| Other TFMP derivatives | Various | Pest control |

Pharmaceutical Applications

In addition to its use in agrochemicals, this compound has shown promise in pharmaceutical applications. The presence of the trifluoromethyl group significantly enhances the biological activity of compounds in this category. Several studies have demonstrated that derivatives containing this group exhibit potent activity against various targets, including enzymes involved in cancer pathways .

Case Study: PI3K/mTOR Inhibitors

A notable case study involves the development of inhibitors targeting the PI3K/mTOR pathway, which is crucial in cancer treatment. Compounds derived from this compound have been shown to possess excellent cellular potency and selectivity for mutated forms of PI3Kα, with values as low as 17 nM . These findings highlight the potential of trifluoromethylpyridine derivatives in oncology.

Table 2: Pharmaceutical Compounds Derived from Trifluoromethylpyridines

| Compound Name | Target Enzyme | Activity (nM) |

|---|---|---|

| Compound A | PI3Kα | 17 |

| Compound B | mTOR | Variable |

作用機序

The mechanism of action of 6-Methyl-4-(trifluoromethyl)pyridin-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. Potential molecular targets include enzymes, receptors, and ion channels involved in various physiological processes .

類似化合物との比較

Similar Compounds

2-Amino-4-(trifluoromethyl)pyridine: Similar structure but lacks the methyl group at the 6-position.

4-Amino-2-(trifluoromethyl)pyridine: Similar structure but with the amino group at the 4-position.

6-Chloro-4-(trifluoromethyl)pyridin-2-amine: Similar structure but with a chlorine atom instead of a methyl group at the 6-position

Uniqueness

6-Methyl-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the trifluoromethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with specific molecular targets, making it a valuable intermediate in the synthesis of pharmaceutical agents and other biologically active compounds .

生物活性

6-Methyl-4-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

The compound features a pyridine ring substituted with a methyl group at the 6-position and a trifluoromethyl group at the 4-position. This unique substitution pattern contributes to its biological activity.

Research indicates that this compound exhibits various mechanisms of action, including:

- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in cellular signaling pathways, particularly kinases related to cancer progression.

- Antimicrobial Activity : Studies have demonstrated its potential as an antibacterial agent against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Biological Activity and Therapeutic Applications

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 µM, indicating a strong selective effect against cancer cells compared to non-cancerous cells .

- Antibacterial Efficacy : In a comparative study, the compound exhibited significant antibacterial activity against MRSA, outperforming traditional antibiotics like penicillin at equivalent concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Trifluoromethyl Group : The presence of the trifluoromethyl group significantly enhances potency and selectivity towards specific biological targets.

- Methyl Substitution : The methyl group at position 6 appears to play a role in maintaining the compound's solubility and bioavailability, which are critical for therapeutic applications .

特性

IUPAC Name |

6-methyl-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c1-4-2-5(7(8,9)10)3-6(11)12-4/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSAFGRUAPRSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593687 | |

| Record name | 6-Methyl-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165385-89-7 | |

| Record name | 6-Methyl-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。